molecular formula C17H14ClNO3 B2485252 3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 478260-12-7

3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No. B2485252
CAS RN: 478260-12-7
M. Wt: 315.75
InChI Key: AZQHEZREKZAMPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step processes including condensation, chlorination, esterification, or other specific organic reactions. For example, a related compound, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, was synthesized through a series of reactions including condensation and chlorination, suggesting a complex synthesis pathway that may be applicable to our compound of interest (Yan Shuang-hu, 2014).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic and crystallographic techniques. For instance, the structure of a compound can be confirmed through diffractions of IR, 1H NMR, and X-ray. The specific arrangement of atoms within a molecule significantly influences its reactivity and properties, as seen in related studies (Isuru R. Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Chemical properties of such compounds are determined by their functional groups and molecular structure. Reactivity towards different reagents, stability under various conditions, and the ability to undergo specific chemical transformations are key aspects. For example, the synthesis of related compounds involves reactions with terminal alkynes, indicating a potential for diverse chemical reactivity (K. Kobayashi et al., 2008).

Physical Properties Analysis

The physical properties of a compound, including its melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. These properties are influenced by the molecular structure and can be studied through techniques like X-ray crystallography and spectroscopy (F. Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with other chemical species, and stability, are defined by the molecular structure and functional groups. Investigations into the reactivity of similar compounds provide insights into potential reactions and mechanisms (G. Abbenante et al., 1997).

Scientific Research Applications

Synthesis and Structural Characterization

  • 3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and related compounds have been synthesized and characterized for their structural properties. These syntheses involve various reactions, including condensation, chlorination, and esterification, often followed by crystallization and characterization using IR, NMR, and X-ray diffraction techniques (Aydin et al., 2010).

Molecular Interactions and Solubility Studies

  • Studies have been conducted to understand the molecular interactions of compounds like 3-(2-chlorophenyl)-propanoic acid in various solvents. These studies involve measuring density and ultrasonic velocity to determine parameters like adiabatic compressibility and acoustic impedance. Such research provides insights into drug transmission and absorption characteristics (Tekade et al., 2019).

Hydrogen Bonding Studies

  • Hydrogen bonding in similar compounds has been studied through NMR spectroscopy and X-ray crystallography. These studies reveal the nature of hydrogen bonding, which can be intramolecular or intermolecular, influencing the compound's properties and stability (Dobbin et al., 1993).

Polymorphism in Pharmaceutical Compounds

  • Research on polymorphic forms of compounds structurally similar to 3-(2-chlorophenyl)-propanoic acid has been done, especially in pharmaceutical contexts. Understanding polymorphism is crucial for pharmaceuticals' analytical and physical characterization (Vogt et al., 2013).

Organic Synthesis

  • This compound and its derivatives have been utilized in organic synthesis, demonstrating their versatility as intermediates in creating various pharmacologically active molecules. Such syntheses often involve a series of reactions like condensation and cyclization (Reddy & Rao, 2006).

properties

IUPAC Name

3-(2-chlorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-14-8-4-3-7-13(14)15(9-16(20)21)19-10-11-5-1-2-6-12(11)17(19)22/h1-8,15H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQHEZREKZAMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

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